(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol
Overview
Description
(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a hydroxymethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like methanol at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formyl or carboxyl derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol include:
(4-Chlorophenyl)methanol: A simpler structure with similar functional groups.
(4-Chlorophenyl)-1H-pyrazole: Lacks the hydroxymethyl group but shares the pyrazole and chlorophenyl moieties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the hydroxymethyl group, in particular, allows for further chemical modifications and derivatization, making it a versatile compound for various applications .
Properties
IUPAC Name |
[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-6,15H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYAEQZXTAYBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599014 | |
Record name | [1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169547-88-0 | |
Record name | [1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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